![molecular formula C17H16FN3 B1525997 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1354962-68-7](/img/structure/B1525997.png)
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Overview
Description
“4-(1-Cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the molecular formula C16H14FN3 and a molecular weight of 267.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazole ring attached to an aniline group via a carbon atom. The benzodiazole ring is substituted with a cyclopropyl group and a fluorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.30. Other physical and chemical properties like boiling point and storage conditions are not specified .Scientific Research Applications
Antitumor Properties
3-(1-Cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline, and related compounds, have shown significant potential in cancer research, particularly due to their antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, which share structural similarities with the compound , have been synthesized and evaluated for their in vitro biological properties. These compounds demonstrated potent cytotoxicity in specific human breast cancer cell lines (MCF-7 and MDA 468) while showing inactivity against other cell types like prostate, nonmalignant breast, and colon cells. The biphasic dose-response relationship, characteristic of the benzothiazole series, was observed, suggesting selective efficacy against certain tumor types. This research highlights the potential of benzothiazole derivatives in pharmaceutical development and cancer therapy due to their selective cytotoxic properties and the possibility of minimal side effects on non-target cells (Hutchinson et al., 2001).
properties
IUPAC Name |
3-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-9-11(18)5-8-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUZYZQMTNXXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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